molecular formula C17H14ClN3O2S B2943692 Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034273-29-3

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2943692
CAS No.: 2034273-29-3
M. Wt: 359.83
InChI Key: GSGJLUBIJMUUBQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with a pyrrolidine derivative and a chloropyridine compound under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

What sets Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJLUBIJMUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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